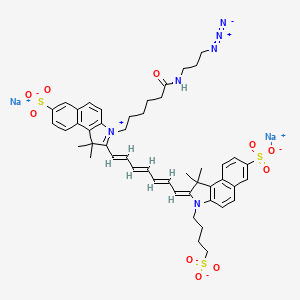
DiSulfo-ICG-azide (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DiSulfo-ICG-azide (disodium) is a fluorescent dye widely used in scientific research. It is known for its high molecular weight of 1017.15 and its chemical formula is C48H54N6Na2O10S3 . This compound is primarily utilized in various imaging techniques due to its fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DiSulfo-ICG-azide (disodium) involves several steps, typically starting with the preparation of the indocyanine green (ICG) core. The azide group is then introduced through a series of chemical reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of DiSulfo-ICG-azide (disodium) follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and high purity levels. The compound is then purified and packaged under controlled conditions to prevent contamination .
Chemical Reactions Analysis
Types of Reactions
DiSulfo-ICG-azide (disodium) undergoes various chemical reactions, including:
Oxidation: The
Properties
Molecular Formula |
C48H54N6Na2O10S3 |
|---|---|
Molecular Weight |
1017.2 g/mol |
IUPAC Name |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C48H56N6O10S3.2Na/c1-47(2)42(53(29-12-8-11-18-44(55)50-27-15-28-51-52-49)40-25-19-34-32-36(66(59,60)61)21-23-38(34)45(40)47)16-9-6-5-7-10-17-43-48(3,4)46-39-24-22-37(67(62,63)64)33-35(39)20-26-41(46)54(43)30-13-14-31-65(56,57)58;;/h5-7,9-10,16-17,19-26,32-33H,8,11-15,18,27-31H2,1-4H3,(H3-,50,55,56,57,58,59,60,61,62,63,64);;/q;2*+1/p-2 |
InChI Key |
GAENMZMKYUUDIT-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide](/img/structure/B12369494.png)

![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)
![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)

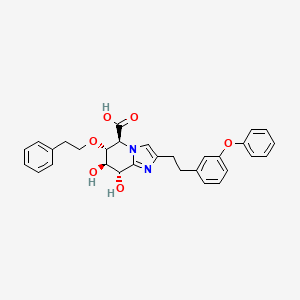
![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)

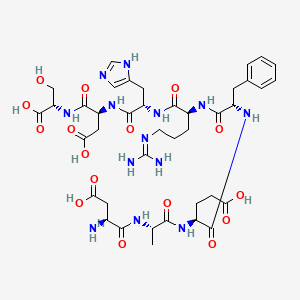
![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
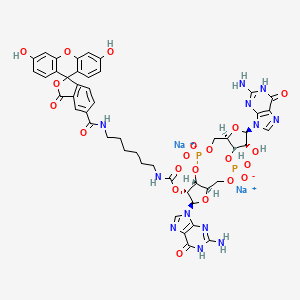
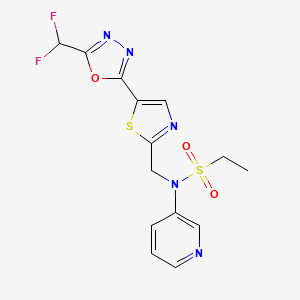
![(1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B12369571.png)
![N'-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide](/img/structure/B12369572.png)
